molecular formula C21H24BrN3O4S B1674712 2-Bromo-9,10-didehydro-N-methyl-N-(2-propynyl)-6-methylergoline-8beta-carboxamide CAS No. 145204-80-4

2-Bromo-9,10-didehydro-N-methyl-N-(2-propynyl)-6-methylergoline-8beta-carboxamide

Cat. No.: B1674712
CAS No.: 145204-80-4
M. Wt: 494.4 g/mol
InChI Key: FWTCLZWHQXOPTF-JSUROZADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LEK 8841 is an ergoline derivative and a potential antipsychotic.

Properties

CAS No.

145204-80-4

Molecular Formula

C21H24BrN3O4S

Molecular Weight

494.4 g/mol

IUPAC Name

(6aR,9R)-5-bromo-N,7-dimethyl-N-prop-2-ynyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid

InChI

InChI=1S/C20H20BrN3O.CH4O3S/c1-4-8-23(2)20(25)12-9-14-13-6-5-7-16-18(13)15(19(21)22-16)10-17(14)24(3)11-12;1-5(2,3)4/h1,5-7,9,12,17,22H,8,10-11H2,2-3H3;1H3,(H,2,3,4)/t12-,17-;/m1./s1

InChI Key

FWTCLZWHQXOPTF-JSUROZADSA-N

Isomeric SMILES

CN1C[C@@H](C=C2[C@H]1CC3=C(NC4=CC=CC2=C34)Br)C(=O)N(C)CC#C.CS(=O)(=O)O

SMILES

CN1CC(C=C2C1CC3=C(NC4=CC=CC2=C34)Br)C(=O)N(C)CC#C.CS(=O)(=O)O

Canonical SMILES

CN1CC(C=C2C1CC3=C(NC4=CC=CC2=C34)Br)C(=O)N(C)CC#C.CS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-bromo-9,10-didehydro-N-methyl-N-(2-propynyl)-6-methylergoline-8beta-carboxamide
LEK 8841
LEK-8841

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-9,10-didehydro-N-methyl-N-(2-propynyl)-6-methylergoline-8beta-carboxamide
Reactant of Route 2
2-Bromo-9,10-didehydro-N-methyl-N-(2-propynyl)-6-methylergoline-8beta-carboxamide
Reactant of Route 3
2-Bromo-9,10-didehydro-N-methyl-N-(2-propynyl)-6-methylergoline-8beta-carboxamide
Reactant of Route 4
2-Bromo-9,10-didehydro-N-methyl-N-(2-propynyl)-6-methylergoline-8beta-carboxamide
Reactant of Route 5
Reactant of Route 5
2-Bromo-9,10-didehydro-N-methyl-N-(2-propynyl)-6-methylergoline-8beta-carboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Bromo-9,10-didehydro-N-methyl-N-(2-propynyl)-6-methylergoline-8beta-carboxamide

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